4-(4-{[(3-chlorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(3-Chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a chlorobenzoyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The chlorobenzoyl group can be introduced through an acylation reaction using 3-chlorobenzoyl chloride. The final step involves the attachment of the butanoic acid moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-Chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-{4-[(3-Chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of polymers or as an additive in materials science.
Mechanism of Action
The mechanism of action of 4-{4-[(3-chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets. The chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with proteins, potentially inhibiting their activity. The pyrazole ring may also interact with metal ions or other cofactors, affecting enzymatic functions. The butanoic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chlorobenzoic acid: This compound shares the chlorobenzoyl group but lacks the pyrazole and butanoic acid moieties.
(4-((3-Chlorobenzoyl)amino)phenyl)acetic acid: Similar in structure but with a phenylacetic acid instead of a pyrazole ring.
Uniqueness
4-{4-[(3-Chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C14H14ClN3O3 |
---|---|
Molecular Weight |
307.73 g/mol |
IUPAC Name |
4-[4-[(3-chlorobenzoyl)amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C14H14ClN3O3/c15-11-4-1-3-10(7-11)14(21)17-12-8-16-18(9-12)6-2-5-13(19)20/h1,3-4,7-9H,2,5-6H2,(H,17,21)(H,19,20) |
InChI Key |
PFZFCGMGPMEBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CN(N=C2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.